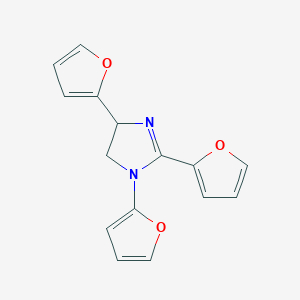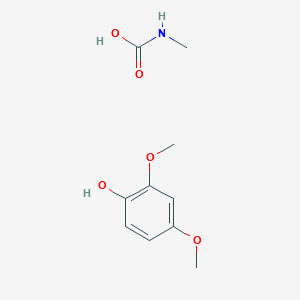
2,4-Dimethoxyphenol;methylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxyphenol;methylcarbamic acid is a compound that combines the structural features of 2,4-dimethoxyphenol and methylcarbamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxyphenol can be achieved through the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation.
Methylcarbamic acid can be synthesized by reacting methylamine with carbon dioxide at low temperatures, which also yields ammonium carbamate. This reaction is typically carried out in a controlled environment to prevent the decomposition of the product .
Industrial Production Methods
Industrial production of 2,4-dimethoxyphenol involves the methylation of hydroquinone on a larger scale, using similar reagents and conditions as in the laboratory synthesis. The production of methylcarbamic acid in an industrial setting involves the reaction of methylamine with carbon dioxide under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxyphenol;methylcarbamic acid undergoes various types of chemical reactions, including:
Oxidation: The phenolic group in 2,4-dimethoxyphenol can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxyphenol;methylcarbamic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4-dimethoxyphenol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The methylcarbamic acid moiety can interact with nucleophiles and electrophiles, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxyphenol: Shares the phenolic structure but lacks the methylcarbamic acid moiety.
Methylcarbamic Acid: Contains the carbamic acid structure but lacks the phenolic group.
p-Methoxyphenol: Similar phenolic structure with a single methoxy group.
Eigenschaften
CAS-Nummer |
75912-01-5 |
|---|---|
Molekularformel |
C10H15NO5 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
2,4-dimethoxyphenol;methylcarbamic acid |
InChI |
InChI=1S/C8H10O3.C2H5NO2/c1-10-6-3-4-7(9)8(5-6)11-2;1-3-2(4)5/h3-5,9H,1-2H3;3H,1H3,(H,4,5) |
InChI-Schlüssel |
VBJCUGGIQNWPBI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)O.COC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)
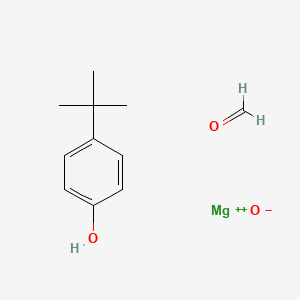

sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)
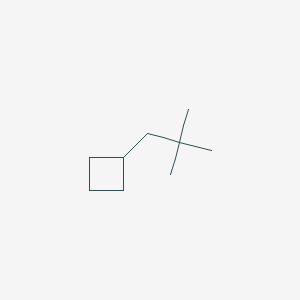
![N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/structure/B14456409.png)


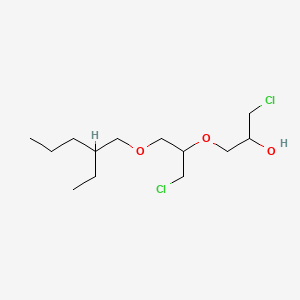
![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
